![molecular formula C25H30ClNO5S B2393534 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005035-27-7](/img/structure/B2393534.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including an oxabicycloheptane ring, a carbamate group, a sulfonyl group, and a chlorobenzyl group. These groups could confer various properties to the compound, such as reactivity, polarity, and potential biological activity.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves the formation of the oxabicycloheptane ring, followed by the introduction of the isopropyl and methyl groups. The carbamate, sulfonyl, and chlorobenzyl groups would then be added in subsequent steps.Molecular Structure Analysis
The oxabicycloheptane ring is a seven-membered ring with one oxygen atom. This ring structure could influence the compound’s conformation and reactivity. The carbamate, sulfonyl, and chlorobenzyl groups are likely to be the reactive sites in chemical reactions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the carbamate group could potentially hydrolyze under acidic or basic conditions, and the sulfonyl group might participate in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate and sulfonyl groups could increase its polarity, affecting its solubility in various solvents.Scientific Research Applications
Microreactor Technology in Synthesis
In the realm of pharmaceutical intermediates, the compound (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, closely related to the queried chemical, has been synthesized using microreactor technology. This approach, involving a highly exothermic hydrazine quenching step and an acylazide intermediate, demonstrates a safe and efficient continuous process yielding up to 96% in individual steps (Rumi et al., 2009).
Stereocontrolled Syntheses
Stereocontrolled syntheses of neuroexcitants, like kainoid amino acids, utilize precursors similar to the queried compound. For instance, N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes, related to the chemical structure , serve as vital intermediates. The radical addition of 2-iodoethanol to these precursors and subsequent reactions allow for efficient access to polysubstituted pyrrolidines and kainoid amino acids (Hodgson et al., 2005).
Synthesis of Derivatives
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, which are structurally akin to the compound , has been achieved through a multi-step process. This process includes Curtius reaction, stereoselective bromination, and intramolecular cyclization, highlighting the diverse synthetic routes applicable to similar compounds (Marco-Contelles et al., 2009).
Molecular Recognition Studies
In molecular recognition research, p-sulfonatocalix[4]arene's complexation with similar bicyclic azoalkanes, like 1-methyl-4-isopropyl-2,3-diazabicyclo[2.2.2]oct-2-ene, has been studied. This research provides insights into how spherical shape complementarity plays a significant role in the binding of noncharged organic guest molecules, relevant to understanding interactions involving the compound (Bakirci et al., 2005).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO5S/c1-17(2)25-14-13-24(4,32-25)22(15-25)31-23(28)27(16-19-7-5-6-8-21(19)26)33(29,30)20-11-9-18(3)10-12-20/h5-12,17,22H,13-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFLFFNOUJRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)C(=O)OC3CC4(CCC3(O4)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2393451.png)
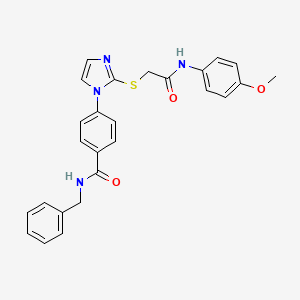

![3-(4-Methylbenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393456.png)
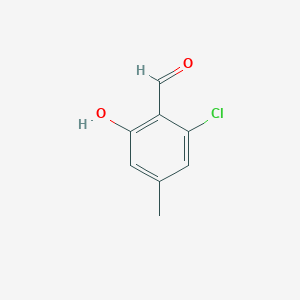
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2393460.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)
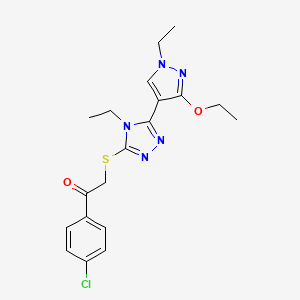
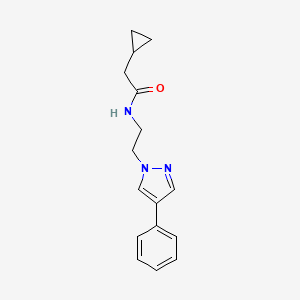
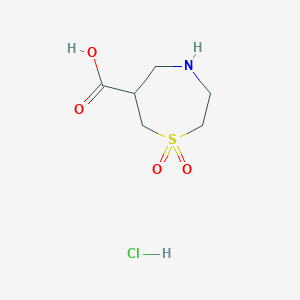
![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2393471.png)

![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)